molecular formula C6H9BClNO2 B151665 4-Aminophenylboronic acid hydrochloride CAS No. 80460-73-7

4-Aminophenylboronic acid hydrochloride

Cat. No.: B151665
CAS No.: 80460-73-7
M. Wt: 173.41 g/mol
InChI Key: QBYGJJSFMOVYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SC-52150 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of SC-52150 would likely involve scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process would include rigorous quality control measures and adherence to regulatory standards to ensure the safety and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

SC-52150 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of SC-52150 include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of SC-52150 depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a 5-HT3 receptor antagonist, SC-52150 is used in research to study the interactions between serotonin receptors and other compounds.

    Biology: The compound is used to investigate the role of serotonin receptors in various biological processes, including neurotransmission and gastrointestinal function.

    Medicine: SC-52150 has been explored for its potential therapeutic applications in treating conditions such as irritable bowel syndrome, nausea, and vomiting.

    Industry: The compound’s unique properties make it a valuable tool in the development of new drugs and therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SC-52150

SC-52150 is unique in its specific binding affinity and selectivity for the 5-HT3 receptors. This selectivity allows it to effectively modulate serotonin signaling with potentially fewer side effects compared to other similar compounds .

Properties

IUPAC Name

(4-aminophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,9-10H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYGJJSFMOVYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370394
Record name 4-Aminophenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80460-73-7
Record name 4-Aminophenylboronic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Aminophenyl)boronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminophenylboronic acid hydrochloride
Reactant of Route 2
4-Aminophenylboronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Aminophenylboronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Aminophenylboronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Aminophenylboronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Aminophenylboronic acid hydrochloride
Customer
Q & A

Q1: How does incorporating 4-aminophenylboronic acid hydrochloride into carbon nanodots (C-dots) influence their antiviral properties?

A1: Research suggests that C-dots synthesized using this compound (4-AB/C-dots) exhibit significant antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). [] This is in contrast to C-dots synthesized from phenylboronic acid (lacking the amine group), which show no antiviral effect. [] While the exact mechanism is still under investigation, the presence of the amine group in 4-AB/C-dots is thought to be crucial for their interaction with either the virus itself or cellular components involved in viral entry. [] This interaction effectively inhibits HSV-1 infection at very low concentrations. []

Q2: Can this compound be utilized to develop dual-mode sensors, and what advantages does this approach offer?

A2: Yes, this compound serves as a precursor for synthesizing B, N, S-co-doped carbon dots (BNS-CDs) via a one-step hydrothermal method. [] These BNS-CDs function as colorimetric and fluorescent dual-mode sensors for detecting Fe3+ ions. [] The dual-mode detection offers several advantages:

  • Sensitivity: The BNS-CDs exhibit high sensitivity to Fe3+ ions, enabling detection in the micromolar range. []
  • Visual Detection: A key advantage is the sensor's ability to visually signal the presence of Fe3+ ions through a distinct color change from red to blue under natural light, eliminating the need for specialized equipment like UV lamps. []
  • Biocompatibility: The BNS-CDs demonstrate good biocompatibility, making them suitable for detecting Fe3+ ions in complex biological samples like living cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.